molecular formula C18H15BrN2O2 B2816402 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide CAS No. 1788846-63-8

5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide

Cat. No.: B2816402
CAS No.: 1788846-63-8
M. Wt: 371.234
InChI Key: HBBCHFXBAWFMLM-UHFFFAOYSA-N
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Description

5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide is a synthetic nicotinamide derivative of significant interest in medicinal chemistry and biochemical research. Its molecular structure, which integrates a brominated nicotinamide moiety with a naphthalene group via a hydroxylethyl linker, suggests potential for diverse biological activities. Nicotinamide (NAM) itself is a foundational biomolecule, serving as a precursor to the essential cofactor nicotinamide adenine dinucleotide (NAD⁺), which is integral to cellular energy metabolism, mitochondrial function, and DNA repair processes . The structural features of this compound, particularly the 5-bromo substitution on the pyridine ring and the lipophilic naphthalen-1-yl group, are commonly employed in drug discovery to modulate properties like target binding affinity, metabolic stability, and membrane permeability. This reagent holds specific research value for investigators exploring the kynurenine pathway of tryptophan degradation, a critical route for de novo NAD⁺ biosynthesis . Within this pathway, the enzyme α-amino-β-carboxymuconate-ε-semialdehyde (ACMSD) decarboxylase acts as a key regulatory node. Inhibiting ACMSD shunts metabolism toward the production of quinolinic acid (QUIN), a precursor for NAD⁺ and an endogenous agonist of NMDA receptors . Compounds with structural similarities to this compound have been investigated for their potential to modulate this pathway, thereby influencing cellular NAD⁺ levels and associated processes in models of metabolic and neurodegenerative disorders . Furthermore, the core nicotinamide structure is known to inhibit pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α, indicating potential applications in research concerning inflammatory and autoimmune conditions . Researchers can utilize this compound as a building block for synthesizing more complex molecules or as a probe to study NAD⁺-dependent enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs) . Applications & Research Areas: • Medicinal Chemistry: Serves as a key intermediate for the synthesis of novel molecules with potential anti-inflammatory or neuroprotective properties . • Biochemistry: A probe for studying the kynurenine pathway, ACMSD enzyme inhibition, and the regulation of cellular NAD⁺ metabolism . • Cell Biology: Research into cellular energy homeostasis, DNA repair mechanisms, and oxidative stress responses linked to NAD⁺ levels . • Dermatology Research: Investigation into analogs related to nicotinamide for skin barrier function, photoprotection, and cellular senescence . Notice: This product is intended for research purposes in a controlled laboratory environment only. It is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

5-bromo-N-(2-hydroxy-2-naphthalen-1-ylethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2/c19-14-8-13(9-20-10-14)18(23)21-11-17(22)16-7-3-5-12-4-1-2-6-15(12)16/h1-10,17,22H,11H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBCHFXBAWFMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC(=CN=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide typically involves multi-step organic reactions. One common method starts with the bromination of nicotinamide, followed by the introduction of the naphthalene ring through a coupling reaction. The hydroxyethyl group is then added via a hydroxylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to optimize yield and minimize by-products. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone, while substitution of the bromine atom can result in a variety of substituted nicotinamides.

Scientific Research Applications

5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, disrupting its function and leading to cell death. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The hydroxyethyl group can form hydrogen bonds with proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Key Properties
Target : 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide C₁₉H₁₆BrN₂O₂ 399.25 Bromopyridine, hydroxyethyl-naphthalene High lipophilicity (naphthalene), polar hydroxyl group for solubility
5-Bromo-N-methoxy-N-methylnicotinamide C₈H₉BrN₂O₂ 259.08 Methoxy, methyl on amide Lower molar mass; methoxy group may enhance metabolic stability
5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide C₁₀H₁₀BrF₃N₂OS 343.16 Trifluoromethylsulfanylethyl Sulfur and fluorine increase electronegativity and potential membrane permeability
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide C₂₆H₂₆FN₃O 415.51 Fluorobenzyl, piperidine, naphthalene Piperidine ring introduces basicity; reported SARS-CoV-2 inhibition
6-(5-bromo-benzofuran-2-yl)-2-(2-oxo-2-phenyl-ethylsulfanyl)-nicotinonitrile C₂₂H₁₄BrN₃O₂S 480.34 Benzofuran, phenylthio group Nitrile and thioether groups enhance reactivity as synthetic intermediates
Key Observations:
  • The hydroxyethyl group in the target compound introduces polarity, contrasting with the trifluoromethylsulfanyl group in , which enhances lipophilicity and oxidative stability. Bromine at the pyridine 5-position is conserved across all analogs, suggesting its critical role in electronic modulation or halogen bonding.
  • Molecular Weight :

    • The target compound (399.25 g/mol) is intermediate in size compared to (480.34 g/mol) and (415.51 g/mol), implying balanced pharmacokinetic properties.

Biological Activity

5-Bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide is a synthetic compound derived from nicotinamide, notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C16H16BrN2OC_{16}H_{16}BrN_{2}O, characterized by a bromine atom at the 5-position of the nicotinamide ring and a hydroxyethyl group attached to a naphthalen-1-yl moiety. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to:

  • DNA Intercalation : The naphthalene ring can intercalate with DNA, disrupting normal function and potentially leading to apoptosis in cancer cells.
  • Halogen Bonding : The presence of the bromine atom enhances binding affinity to various biological targets through halogen bonding.
  • Hydrogen Bonding : The hydroxyethyl group can form hydrogen bonds with proteins, stabilizing interactions with molecular targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including anticancer properties and enzyme inhibition. Below are some key findings:

Anticancer Activity

This compound has shown promise in inhibiting cancer cell proliferation. A study demonstrated its cytotoxic effects on various cancer cell lines, as summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.6Induces apoptosis and inhibits cell cycle
HCT-116 (Colon)3.8Disrupts DNA synthesis
K562 (Leukemia)4.5Inhibits Stat5 phosphorylation

Enzyme Inhibition

The compound also acts as an inhibitor for specific enzymes involved in cancer progression. For example, it has been noted to inhibit DRAK1 and DRAK2 kinases with IC50 values indicating significant potency.

Case Studies

  • Study on MCF-7 Cells : A detailed investigation into the effects of this compound on MCF-7 cells revealed that treatment led to increased apoptosis markers such as cleaved caspase-3 and PARP, supporting its role as a potential anticancer agent.
  • In Vivo Studies : In a zebrafish model, the compound was shown to inhibit angiogenesis in a dose-dependent manner, suggesting its utility in targeting tumor vascularization.
  • Mechanistic Insights : Molecular docking studies indicated that the compound binds effectively to the ATP-binding site of DRAK2, forming crucial hydrogen bonds with specific amino acid residues, thus confirming its inhibitory action on kinase activity.

Q & A

Basic: How can researchers optimize the synthesis of 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide?

Methodological Answer:

  • Reagent Selection : Use coupling agents like TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) to facilitate amide bond formation between the brominated nicotinic acid derivative and the hydroxy-substituted ethylnaphthalene amine. TBTU is preferred for its efficiency in activating carboxylic acids .
  • Solvent Choice : Employ polar aprotic solvents such as DMF (dimethylformamide) to enhance solubility and reaction kinetics. DMF also stabilizes intermediates during coupling .
  • Temperature Control : Conduct reactions at room temperature or under mild heating (e.g., 40–60°C) to avoid decomposition of heat-sensitive functional groups like the hydroxyethyl moiety.
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the product. Confirm purity via HPLC or TLC .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Elucidation :
    • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the bromine atom, naphthalene ring protons, and hydroxyethyl group. Compare chemical shifts with similar nicotinamide derivatives .
    • IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650–1700 cm1^{-1}, O-H stretch at ~3200–3500 cm1^{-1}) .
  • Crystallography : Perform single-crystal X-ray diffraction to resolve stereochemical ambiguities, particularly the spatial arrangement of the naphthalene and hydroxyethyl groups .
  • Mass Spectrometry : Use HRMS (High-Resolution Mass Spectrometry) to verify molecular formula and isotopic patterns (e.g., 79Br^{79}Br/81Br^{81}Br) .

Intermediate: How should researchers assess the biological activity of this compound?

Methodological Answer:

  • Target Identification : Screen against enzymes or receptors structurally related to nicotinamide derivatives (e.g., sirtuins, PARP inhibitors). Use molecular docking to predict binding affinity .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC50_{50} values using fluorometric or colorimetric assays (e.g., NAD+^+-dependent enzyme activity assays) .
    • Cell-Based Studies : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with non-cancerous cells to assess selectivity .
  • Data Validation : Replicate assays in triplicate and use statistical tools (e.g., ANOVA) to confirm significance. Cross-validate with orthogonal methods (e.g., Western blot for target protein modulation) .

Advanced: What mechanistic studies are essential to understand its reactivity in substitution reactions?

Methodological Answer:

  • Nucleophilic Substitution : Investigate the bromine atom’s susceptibility to displacement by nucleophiles (e.g., amines, thiols). Vary solvents (e.g., DMSO for polar aprotic conditions) and track reaction progress via 1H^1H-NMR .
  • Kinetic Analysis : Perform time-resolved experiments to determine rate constants under different conditions (pH, temperature). Use Eyring plots to elucidate activation parameters .
  • Computational Modeling : Apply DFT (Density Functional Theory) to map transition states and identify steric/electronic barriers. Compare with experimental data to refine mechanistic hypotheses .

Advanced: How can researchers resolve contradictions in spectral or biological data?

Methodological Answer:

  • Data Triangulation : Cross-reference NMR, IR, and X-ray data to confirm structural assignments. For example, unexpected peaks in NMR may indicate rotamers or impurities .
  • Biological Replicates : Address variability in enzyme assays by increasing sample size and using standardized protocols (e.g., fixed cell passage numbers).
  • Hypothesis Testing : If biological activity contradicts computational predictions, re-examine assumptions (e.g., protonation states in docking studies) or test alternative targets .

Advanced: What interdisciplinary approaches enhance research on this compound?

Methodological Answer:

  • Chemical Biology : Combine synthetic chemistry with proteomics to identify off-target interactions. Use click chemistry to attach affinity tags (e.g., biotin) for pull-down assays .
  • Pharmacokinetics : Collaborate with computational chemists to model ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. Validate with in vivo studies (e.g., rodent models) .
  • Materials Science : Explore applications in drug delivery by conjugating the compound to nanoparticles. Characterize stability and release profiles using dynamic light scattering (DLS) .

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